molecular formula C15H12FN3O2 B10907583 methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10907583
M. Wt: 285.27 g/mol
InChI Key: MXNFXANERBZOQI-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a fluorophenyl group and a carboxylate ester group attached. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric effects. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Biological Activity

Methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C14_{14}H12_{12}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 273.26 g/mol

The presence of the fluorine atom and the carboxylate group contributes to its biological activity by influencing binding interactions with target proteins.

Antimicrobial Activity

Recent studies have indicated that pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. Specifically, derivatives including this compound have shown promising results against Mycobacterium tuberculosis. In vitro assays demonstrated that certain substitutions on the pyrazolo[3,4-b]pyridine scaffold enhance antitubercular activity, with IC50_{50} values indicating effective inhibition of bacterial growth .

Anti-Cancer Properties

Pyrazolo[3,4-b]pyridines are also recognized for their anti-cancer potential. Compounds derived from this class have been reported to inhibit key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). For instance, one study reported that derivatives exhibited IC50_{50} values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating potent antiproliferative effects on various human tumor cell lines .

Agonist Activity

Another significant aspect of the biological profile of this compound is its role as an agonist for human peroxisome proliferator-activated receptors (PPARs). SAR studies indicate that modifications in the structure can enhance or diminish PPAR agonistic activity, which is crucial for lipid metabolism and glucose homeostasis .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-b]pyridines is heavily influenced by their structural characteristics. Key findings from SAR studies include:

  • Substituent Effects : The position and nature of substituents on the pyrazole ring significantly affect biological activity. For example, electron-donating groups at specific positions enhance binding affinity to target receptors.
  • Hydrophobic Interactions : The presence of hydrophobic tails in the molecule correlates with increased agonistic activity towards PPARs .
Substituent PositionEffect on ActivityExample Compound
N(1)Enhances bindingMethyl group
C(3)VariablePhenyl group
C(5)Critical for PPARCarboxylate group

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound acts as an inhibitor for several kinases and enzymes critical in cancer pathways and microbial metabolism.
  • Receptor Activation : By binding to PPARs, it modulates gene expression related to lipid metabolism and inflammation .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridines:

  • Antitubercular Activity : A recent study demonstrated that a series of pyrazolo[3,4-b]pyridine derivatives showed varying degrees of effectiveness against Mycobacterium tuberculosis, with some compounds achieving significant reductions in bacterial load in infected models .
  • Cancer Cell Proliferation : Another investigation revealed that specific derivatives inhibited proliferation in HeLa cells by inducing apoptosis through CDK inhibition .

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

methyl 1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H12FN3O2/c1-9-7-12(15(20)21-2)13-8-17-19(14(13)18-9)11-5-3-10(16)4-6-11/h3-8H,1-2H3

InChI Key

MXNFXANERBZOQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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